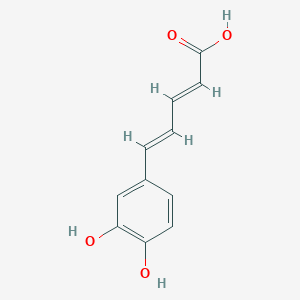
5-(3,4-DIHYDROXYPHENYL)PENTA-2,4-DIENOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid is a compound characterized by its conjugated diene structure and the presence of two hydroxyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid typically involves the use of starting materials such as 3,4-dihydroxybenzaldehyde and malonic acid. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The conjugated diene system can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Saturated derivatives of the original compound.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Scientific Research Applications
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: Similar structure but lacks the hydroxyl groups on the phenyl ring.
Ferulic acid: Contains a methoxy group in addition to the hydroxyl groups.
Coumaric acid: Similar structure but with only one hydroxyl group on the phenyl ring.
Uniqueness
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid is unique due to its conjugated diene system and the presence of two hydroxyl groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
110501-70-7 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(2E,4E)-5-(3,4-dihydroxyphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C11H10O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h1-7,12-13H,(H,14,15)/b3-1+,4-2+ |
InChI Key |
QJTJIOCQLSVOMY-ZPUQHVIOSA-N |
SMILES |
C1=CC(=C(C=C1C=CC=CC(=O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C=C/C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=CC(=O)O)O)O |
Synonyms |
2,4-Pentadienoic acid, 5-(3,4-dihydroxyphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


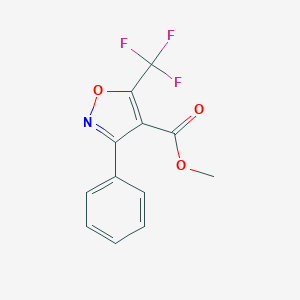
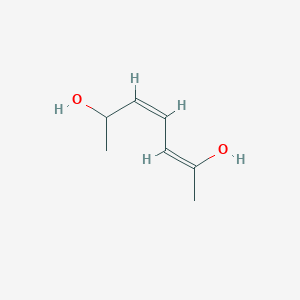
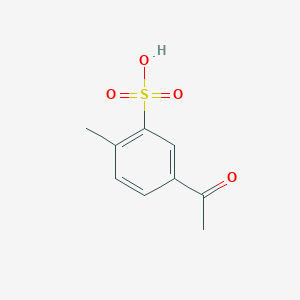
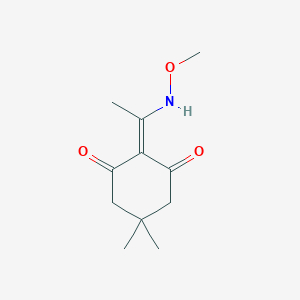
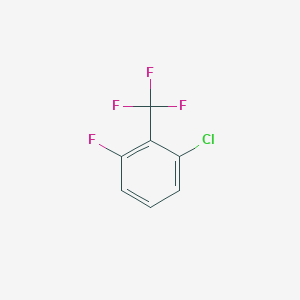


![2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol](/img/structure/B24678.png)


![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B24687.png)

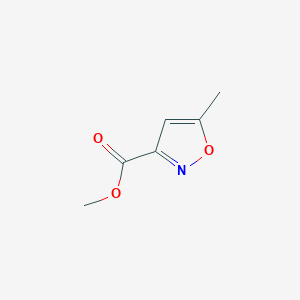
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
